molecular formula C12H17NO2 B1676049 4-cyclopentyloxy-3-methoxyaniline CAS No. 105788-15-6

4-cyclopentyloxy-3-methoxyaniline

Cat. No.: B1676049
CAS No.: 105788-15-6
M. Wt: 207.27 g/mol
InChI Key: HLZMPJYNYOHQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of m-anisidine, 4-(cyclopentyloxy)- involves several synthetic routes. One common method is the catalytic hydrogenation of m-nitroanisole, followed by sedimentation and purification . The reaction conditions typically involve the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

m-Anisidine, 4-(cyclopentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of m-anisidine, 4-(cyclopentyloxy)- involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

105788-15-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopentyloxy-3-methoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-12-8-9(13)6-7-11(12)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3

InChI Key

HLZMPJYNYOHQGL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OC2CCCC2

Canonical SMILES

COC1=C(C=CC(=C1)N)OC2CCCC2

Appearance

Solid powder

105788-15-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(cyclopentyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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